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DMTr-LNA-U-3-CED-Phosphora

Antisense oligonucleotides qPCR probes SNP genotyping

Standard DNA/RNA probes lack thermal stability and nuclease resistance for ASO or SNP genotyping applications. DMTr-LNA-U-3-CED-Phosphoramidite (CAS 206055-76-7) is a locked nucleic acid uridine monomer with a 2'-O,4'-C-methylene bridge, pre-organizing the ribose into C3'-endo conformation. - **Performance**: +1.5-4.0°C ΔTm per modification; ideal for shorter, SNP-discriminating probes. - **Stability**: LNA-DNA-LNA gapmers achieve ~15h half-life in human serum (10× DNA). - **Process**: Soluble in 100% anhydrous acetonitrile; requires only extended coupling times on standard synthesizers. - **Quality**: ≥98% HPLC purity; direct use without additional purification.

Molecular Formula C40H47N4O9P
Molecular Weight 758.8 g/mol
Cat. No. B15599685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-U-3-CED-Phosphora
Molecular FormulaC40H47N4O9P
Molecular Weight758.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35?,36?,37?,39-,54?/m1/s1
InChIKeyROCIJWWVBQZMMI-XAXHEKOESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-LNA-U-3-CED-Phosphora Core Attributes


DMTr-LNA-U-3-CED-Phosphoramidite (CAS 206055-76-7) is a C2'-O-4'-C methylene-bridged uridine phosphoramidite building block for solid-phase synthesis of locked nucleic acid (LNA)-modified oligonucleotides . Its constrained bicyclic sugar pucker locks the nucleoside into an RNA-mimetic C3'-endo conformation, conferring dramatic increases in duplex thermal stability and nuclease resistance when incorporated into DNA, RNA, or chimeric oligomers [1]. The compound is supplied as a >98% pure, anhydrous acetonitrile-soluble monomer for use in automated DNA/RNA synthesizers .

Workflow
Standard automated DNA/RNA synthesis platforms
Extended coupling time relative to DNA monomers recommended
Selection Context
LNA phosphoramidite for conformationally restricted oligonucleotides
2'-O,4'-C-methylene bridge pre-organizes ribose for Watson-Crick base pairing
Format Fit
Compatible with acetonitrile, dichloromethane, and DMSO synthesizer fluidics
Supplied at reagent grade suitable for solid-phase synthesis

DMTr-LNA-U-3-CED-Phosphora vs. DNA and 2'-O-Methyl


Standard DNA phosphoramidites (e.g., dT-CE) and 2'-O-methyl (2'-OMe) RNA phosphoramidites do not provide the same level of duplex stabilization or nuclease resistance required for demanding applications such as SNP discrimination, in vivo antisense, or high-specificity qPCR probes. DNA:RNA duplexes exhibit modest thermal stability (Tm increase of ~0 °C per modification), while 2'-OMe modifications provide only incremental gains but can impair RNAi activity and still show lower nuclease resistance than LNA [1][2]. In contrast, each LNA-U residue raises Tm by 2–8 °C and markedly extends serum half-life, making generic substitution impractical for applications where target engagement or durability is critical .

Monomer Type
LNA-U (This Product)
C3'-endo locked ribose; high affinity and nuclease resistance.
Potential Substitute
DNA Phosphoramidite
May shift duplex thermostability and serum half-life significantly.
Lower ΔTm per modification; faster degradation
Potential Substitute
2'-O-Methyl Phosphoramidite
Duplex stabilization profile may not transfer; nuclease resistance differs.
Limited mismatch discrimination for SNP probes

DMTr-LNA-U-3-CED-Phosphora Performance Evidence


Duplex Stability vs. DNA and 2'-O-Methyl

Incorporation of DMTr-LNA-U-3-CED-phosphoramidite into oligonucleotides increases duplex melting temperature (Tm) by 2–8 °C per LNA residue relative to unmodified DNA . In contrast, 2'-OMe modifications generally increase Tm by 1–2 °C per residue but can reduce RNAi silencing activity, while unmodified DNA provides no stabilization [1][2]. LNA pyrimidines (including uridine) contribute more stability than purines, with the exact ΔTm dependent on nearest-neighbor context [3].

Duplex Stability
Head-to-head
+1.5 to +4.0 °C ΔTm/mod
18mer antisense to complementary RNA target
Supports short, high-specificity probe design
2'-O-methyl provides
Nuclease Resistance
Head-to-head
~15 h half-life (LNA/DNA chimera)
Incubation in human serum, 18mer, 3 LNA termini
Supports extended duration in serum stability assays
10-fold over unmodified DNA; PS and 2'-OMe gapmers ~10–12 h
Synthesizer Handling
Data to verify
Soluble in anhydrous acetonitrile
No co-solvent required; standard synthesizer diluent
Simplifies fluidics over some in-class LNA monomers
locMeC(bz) requires 10–20% DCM/THF co-solvent; source-specific review advised
Antisense oligonucleotides qPCR probes SNP genotyping FISH

Nuclease Resistance Advantage

LNA-modified oligonucleotides incorporating DMTr-LNA-U-3-CED-phosphoramidite demonstrate superior nuclease resistance. In direct comparison, chimeric LNA/DNA gapmers had half-lives of >24 h in serum, whereas isosequential 2'-O-methyl gapmers and phosphorothioate oligonucleotides exhibited half-lives of 12 h and 10 h, respectively [1]. LNA also shows increased nuclease stability over 2'-F and 2'-MOE modifications in standardized assays [2].

Nuclease Resistance
Head-to-head
~15 h half-life (LNA/DNA chimera)
Incubation in human serum, 18mer, 3 LNA termini
Supports extended duration in serum stability assays
10-fold over unmodified DNA; PS and 2'-OMe gapmers ~10–12 h
Antisense therapy siRNA in vivo stability Metabolic stability

Acetonitrile Solubility Advantage

Early synthetic routes for LNA-U phosphoramidite (including DMTr-LNA-U-3-CED) suffered from low yields, with reported values of only 58% using conventional chlorophosphoramidite chemistry [1]. Modern, optimized large-scale procedures employing 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphoramidite and DCI activation now achieve yields of ≥95% [2]. This 1.6-fold improvement directly translates to reduced procurement cost and more reliable supply for high-demand projects.

Synthesizer Handling
Data to verify
Soluble in anhydrous acetonitrile
No co-solvent required; standard synthesizer diluent
Simplifies fluidics over some in-class LNA monomers
locMeC(bz) requires 10–20% DCM/THF co-solvent; source-specific review advised
Oligonucleotide synthesis Phosphoramidite manufacturing Large-scale production Cost-efficiency

Mismatch Discrimination: LNA-U Enhances SNP Detection Sensitivity by Lowering Tm Penalty for Mismatches

LNA modifications, including those derived from DMTr-LNA-U-3-CED-phosphoramidite, improve mismatch discrimination. While LNA generally stabilizes duplexes, LNA:DNA mismatches cause a greater ΔTm reduction (destabilization) than DNA:DNA mismatches, enabling sharper distinction between wild-type and variant sequences [1]. Specifically, LNA purines and pyrimidines reduce Tm by 8–12 °C upon mismatch, versus 4–6 °C for DNA-only mismatches, increasing assay specificity without sacrificing overall duplex stability [2].

SNP genotyping Allele-specific PCR Molecular beacons Diagnostic probes

Coupling Time: LNA Phosphoramidites Require Extended Coupling (180–250 sec) but Maintain High Stepwise Efficiency

Due to the steric hindrance of the bicyclic LNA scaffold, DMTr-LNA-U-3-CED-phosphoramidite requires longer coupling times than standard DNA phosphoramidites to achieve high stepwise yields. Recommended coupling times are 180 seconds on ABI synthesizers and 250 seconds on Expedite instruments, compared to 30–60 seconds for DNA monomers [1]. Oxidation of the LNA phosphite is also slower, requiring 45 seconds vs. 15–20 seconds for DNA [2]. However, when these optimized protocols are followed, coupling efficiencies >99% are routinely obtained, matching or exceeding those of DNA phosphoramidites [3].

Automated DNA synthesis Phosphoramidite chemistry Process optimization Oligo manufacturing

DMTr-LNA-U-3-CED-Phosphora Applications


qPCR Probes and SNP Detection

Use DMTr-LNA-U-3-CED-phosphoramidite to synthesize LNA-modified gapmers (e.g., LNA-DNA-LNA chimeras) targeting mRNA for RNase H-mediated degradation. The 2–8 °C Tm increase per LNA-U residue enables shorter sequences with maintained binding affinity, while the >24 h serum half-life reduces dosing frequency [1]. This combination improves therapeutic index and reduces off-target effects.

Extended Half-Life ASO Therapeutics

Incorporate one or two LNA-U residues into TaqMan or molecular beacon probes to enhance mismatch discrimination. The 8–12 °C Tm penalty for LNA:DNA mismatches vs. 4–6 °C for DNA:DNA allows clear differentiation of single-nucleotide variants in multiplex qPCR or endpoint genotyping assays [2][3].

Multi-Monomer Automated Synthesis

Place a single DMTr-LNA-U-3-CED-derived LNA-U modification at the 5' or 3' terminus of the siRNA sense strand to block its loading into RISC, thereby reducing off-target gene silencing. The exceptional nuclease resistance of LNA also protects the siRNA from exo- and endonuclease degradation, extending functional half-life in cell culture and in vivo [4][5].

High-Throughput Synthesis Without Purification

Construct short (12–18mer) LNA-U-enriched FISH probes to detect rare RNA targets with high signal-to-noise ratios. The elevated Tm of LNA-containing probes permits stringent hybridization and washing conditions, minimizing background while preserving specific signal for single-molecule RNA FISH or miRNA localization [6].

Application
Selection Property
Validation Focus
qPCR Probes and SNP Detection
Per-modification ΔTm context
Mismatch discrimination validation
Extended Half-Life ASO Research
Serum stability profile
LNA-DNA-LNA gapmer design review
Multi-Monomer Automated Synthesis
Acetonitrile solubility
Fluidic line precipitation risk control
High-Throughput Library Synthesis
Crude-form coupling efficiency
Cost-efficiency for initial activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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